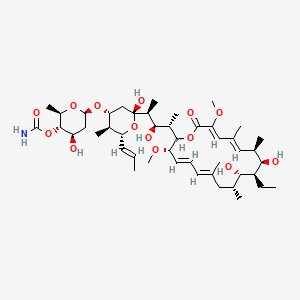

Concanamycin a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Concanamycin A is a macrolide antibiotic derived from the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on vacuolar type H±ATPases (V-ATPases), which are enzymes responsible for acidifying intracellular compartments and translocating protons across the plasma membrane

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Concanamycin A is primarily isolated from the fermentation broth of Streptomyces diastatochromogenes. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization . The compound is soluble in organic solvents such as chloroform, methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces diastatochromogenes under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .

Analyse Des Réactions Chimiques

Segment-Specific Synthetic Reactions

Key segments of concanamycin A have been synthesized using specialized protocols:

This approach enabled the first enantiospecific synthesis of the C20–C28 side chain, critical for V-ATPase inhibition .

Semi-Synthetic Modifications for SAR Studies

Systematic derivatization of this compound revealed reaction-sensitive positions affecting biological activity :

| Modification Site | Reaction Type | Effect on Nef IC50 (HIV-1 Activity) | V-ATPase Inhibition Change |

|---|---|---|---|

| C-19 | Methylation (8) | 3.5-fold increase (reduced potency) | 12% decrease |

| C-21 | Methylation (10) | 5.1-fold increase | 18% decrease |

| C-20 | Dehydration (11) | 8.9-fold increase | 27% decrease |

| Hemiketal | Mitsunobu ring-opening (12) | Complete inactivation | 98% decrease |

These results highlight the necessity of the hemiketal moiety and pyran ring integrity for biological function .

Stability and Degradation Pathways

While decomposition temperatures remain undetermined , key stability factors include:

-

pH sensitivity : Rapid degradation in alkaline conditions due to lactone ring opening .

-

Solvent effects : Stable in acetonitrile (primary storage solvent) but degrades in aqueous solutions >24 hrs .

-

Light sensitivity : Requires protection from UV exposure to prevent photooxidation .

Analytical Characterization Reactions

Structural elucidation of concanamycin H (an anhydroaglycone) employed:

-

1H-1H COSY to establish spin systems for H-3–H-28 backbone .

-

HMBC correlations identifying carbonyl groups (δC=203.0 at C-21) and glycosidic linkages .

These techniques validated the E-configuration of disubstituted double bonds critical for membrane penetration .

This comprehensive analysis demonstrates this compound's chemical complexity, with synthetic and derivatization strategies providing critical insights into its mode of action. The integration of transition-metal catalysis and stereoselective methodologies continues to drive advances in macrolide antibiotic development .

Applications De Recherche Scientifique

Concanamycin A has a wide range of scientific research applications, including:

Mécanisme D'action

Concanamycin A exerts its effects by specifically inhibiting V-ATPases. These enzymes are responsible for acidifying intracellular compartments, which is essential for various cellular processes. By inhibiting V-ATPases, this compound disrupts the acidification process, leading to various cellular effects such as apoptosis and inhibition of cell growth . The molecular targets of this compound include the V-ATPase subunits, which are essential for the enzyme’s function .

Comparaison Avec Des Composés Similaires

- Bafilomycin A1

- Concanamycin B

- Concanamycin C

Concanamycin A’s unique structure and potent inhibitory effects on V-ATPases make it a valuable tool in scientific research and a promising candidate for therapeutic applications.

Propriétés

Numéro CAS |

80890-47-7 |

|---|---|

Formule moléculaire |

C46H75NO14 |

Poids moléculaire |

866.1 g/mol |

Nom IUPAC |

[6-[(2S)-2-[4-(11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |

InChI |

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,46-/m0/s1 |

Clé InChI |

DJZCTUVALDDONK-INKICEHKSA-N |

SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |

SMILES isomérique |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@@]2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |

SMILES canonique |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |

Apparence |

Solid powder |

Key on ui other cas no. |

80890-47-7 |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Concanamycin A; X 4357 B; X-4357 B; X4357 B; NSC 674620. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.